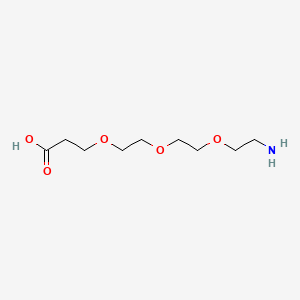

3-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)propanoic acid

Übersicht

Beschreibung

3-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)propanoic acid is an organic compound with the molecular formula C9H19NO5. This compound is known for its unique structure, which includes a propanoic acid group linked to a chain of ethoxy and aminoethoxy groups. It is often used in various scientific research applications due to its versatile chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)propanoic acid typically involves the reaction of 3-chloropropanoic acid with 2-(2-(2-aminoethoxy)ethoxy)ethanol under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent production of high-purity compounds. The reaction conditions are optimized to minimize by-products and maximize the yield of the target compound .

Analyse Chemischer Reaktionen

Types of Reactions

3-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)propanoic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.

Substitution: The ethoxy groups can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of substituted ethoxy derivatives.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

-

Bioconjugation

- 3-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)propanoic acid serves as a versatile linker in bioconjugation processes. Its ability to enhance the solubility and stability of therapeutic agents makes it valuable in drug development.

-

Drug Delivery Systems

- The compound's high solubility profile allows for its incorporation into drug formulations where solubility is critical. It can improve the pharmacokinetics of drugs by facilitating their transport across biological membranes.

-

Fluorescent Labeling

- This compound is utilized in fluorescent labeling studies, particularly in the investigation of G protein-coupled receptors (GPCRs). It binds reversibly to the intracellular domains of GPCRs, allowing researchers to measure receptor activity and differentiate between various GPCR types.

-

Therapeutic Development

- Recent studies have explored its application in developing Proteolysis Targeting Chimeras (PROTACs). For instance, it has been involved in the rational design of PROTACs targeting indoleamine 2,3-dioxygenase 1 (IDO1), an immunosuppressive protein implicated in cancer progression. The optimization of linker compositions using this compound has shown promise in enhancing the degradation efficacy of IDO1 in glioblastoma cells .

Case Studies and Research Findings

- Study on GPCR Activity : Researchers utilized this compound to investigate the dynamics of GPCR signaling pathways in live cells, providing insights into receptor function and potential therapeutic targets for drug development.

- Development of PROTACs : A recent study focused on optimizing PROTAC structures that included this compound as a linker, demonstrating its effectiveness in degrading IDO1 proteins in human glioblastoma cells with a DC50 of 5 nM. This highlights its significance in cancer therapy by potentially reversing immunosuppression .

Wirkmechanismus

The mechanism of action of 3-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)propanoic acid involves its interaction with cell membranes and proteins. The compound binds to the cell membrane and interferes with the signal transduction pathway of G protein-coupled receptors. This interaction can modulate various cellular processes, including cell signaling, proliferation, and apoptosis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)acetic acid

- 3-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)butanoic acid

- 3-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)pentanoic acid

Uniqueness

3-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)propanoic acid is unique due to its specific chain length and functional groups, which confer distinct chemical and biological properties. Compared to its analogs, it offers a balance of hydrophilicity and hydrophobicity, making it suitable for various applications in drug delivery and chemical synthesis .

Biologische Aktivität

3-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)propanoic acid, often referred to as AEEA-PEG3-acid, is a compound of significant interest in biochemical research due to its unique structure and potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula: C₉H₁₉NO₅

- Molecular Weight: 221.25 g/mol

- CAS Number: 784105-33-5

- Structure: The compound features a propanoic acid backbone with a triethylene glycol (TEG) moiety substituted with an amino group, enhancing its solubility and cellular uptake.

The biological activity of this compound is primarily attributed to its ability to interact with cellular membranes and proteins. It acts as a fluorescent analog , allowing for the visualization of cellular processes in live cells. The compound has been shown to:

- Enhance Protein Acetylation: Studies indicate that it can facilitate the acetylation of specific proteins, such as histones, which plays a crucial role in gene expression regulation .

- Modulate Cellular Signaling Pathways: The compound may influence pathways involved in cell proliferation and apoptosis, making it a candidate for cancer research .

Therapeutic Applications

- Cancer Treatment: The compound's ability to enhance protein acetylation suggests potential applications in cancer therapies by modulating tumor suppressor proteins like p53 .

- Drug Delivery Systems: Its PEGylated structure improves solubility and bioavailability, making it suitable for use in drug delivery systems targeting specific tissues or cells .

Study 1: Targeted Acetylation in Cancer Cells

In a recent study, researchers utilized this compound to induce targeted acetylation in cancer cells. The results demonstrated:

- Rapid acetylation of histone H3.3 within minutes of treatment.

- Selective engagement with acetyltransferase enzymes, leading to increased acetylation levels without affecting other substrates significantly .

Study 2: Cellular Uptake and Visualization

Another investigation focused on the compound's cellular uptake capabilities. Fluorescent tagging allowed researchers to visualize:

- The distribution of the compound within various cell types.

- Its reversible binding properties, which are advantageous for tracking dynamic biological processes in real-time .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₉NO₅ |

| Molecular Weight | 221.25 g/mol |

| CAS Number | 784105-33-5 |

| Biological Activity | Protein acetylation |

| Therapeutic Applications | Cancer treatment, Drug delivery |

Eigenschaften

IUPAC Name |

3-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO5/c10-2-4-14-6-8-15-7-5-13-3-1-9(11)12/h1-8,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUQZKSCQPMNDEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.